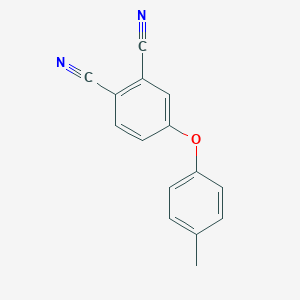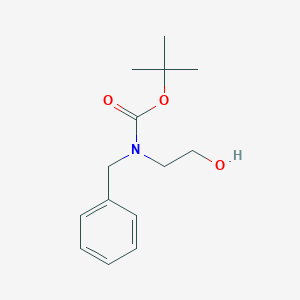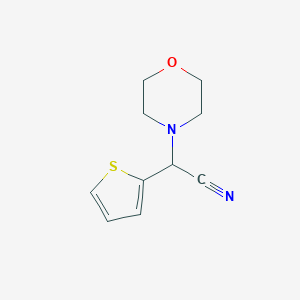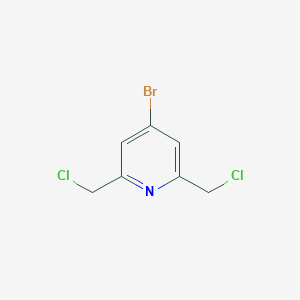
4-Bromo-2,6-bis(chloromethyl)pyridine
Vue d'ensemble
Description
“4-Bromo-2,6-bis(chloromethyl)pyridine” is a chemical compound with the molecular formula C7H6BrCl2N . It has an average mass of 254.939 Da and a monoisotopic mass of 252.906067 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-bis(chloromethyl)pyridine” is characterized by a pyridine ring substituted with bromo and chloromethyl groups . The exact arrangement of these substituents on the pyridine ring is not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Synthesis of Complex Ligands and Catalysts
- Catalysis and Synthesis of Arylboronic Esters : A study by Melaimi et al. (2004) discusses the synthesis of a complex ligand from 2,6-bis(chloromethyl)pyridine and its application in palladium-catalyzed synthesis of arylboronic esters, demonstrating good turnover numbers (Melaimi et al., 2004).
Complex Formation and Characterization
- N-Heterocyclic Complexes Formation : Research by Simons et al. (2003) details the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex derived from 2,6-bis(chloromethyl)pyridine (Simons et al., 2003).
Polymer Synthesis
- Polymer Synthesis via Electro-oxidation : Aras et al. (1995) explored the anodic oxidation of a bis(pyridine) complex, leading to the synthesis of mainly linear poly(dichlorophenylene oxide), demonstrating the utility of 4-Bromo-2,6-bis(chloromethyl)pyridine in polymer science (Aras et al., 1995).
Spin-Transition Studies
- Investigating Spin-Transitions in Iron(II) Complexes : Pritchard et al. (2009) conducted a study on thermal and light-induced spin-transitions in iron(II) complexes using derivatives of 2,6-bis(chloromethyl)pyridine, highlighting its role in studying spin-crossover compounds (Pritchard et al., 2009).
Molecular Structure Analysis
- Molecular Structures of Bromonium Ions : Research by Neverov et al. (2003) includes the synthesis and reaction mechanism analysis of bis(pyridine)-based bromonium ions, utilizing derivatives of 2,6-bis(chloromethyl)pyridine (Neverov et al., 2003).
Ligand Synthesis for Metal Complexes
- Metal Binding Ligand Synthesis : Tovee et al. (2010) synthesized a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains using 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine (Tovee et al., 2010).
Halocyclization Mechanism Studies
- Halocyclization Reaction Mechanism : Cui and Brown (2000) conducted a mechanistic evaluation of the halocyclization of 4-penten-1-ol by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, contributing to organic synthesis research (Cui & Brown, 2000).
Time-Resolved Fluorescence Immunoassay
- TRFIA Chelates Intermediate Synthesis : Pang Li-hua (2009) synthesized a new bifunctional chelate intermediate for time-resolved fluorescence immunoassay from a derivative of 4-bromo-2,6-bis(chloromethyl)pyridine (Pang Li-hua, 2009).
Catalytic Applications
- Palladium(II) Complexes Synthesis : Das et al. (2009) reported on the synthesis of Palladium(II) complexes using a ligand derived from 2,6-bis(chloromethyl)pyridine, showing high catalytic activity for the Heck reaction (Das et al., 2009).
Synthesis of Heterocyclic Compounds
- Synthesis of Pyridine-Based Compounds : Ali et al. (2015) described a catalyst-free preparation method of pyridine-based compounds using derivatives of 2,6-bis(chloromethyl)pyridine (Ali et al., 2015).
Organometallic Chemistry
- Chromium(III) Complexes Synthesis : Hurtado et al. (2009) explored the synthesis of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands, derived from 2,6-bis(bromomethyl)pyridine (Hurtado et al., 2009).
Propriétés
IUPAC Name |
4-bromo-2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWLELRXJSMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CCl)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556542 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-bis(chloromethyl)pyridine | |
CAS RN |
120491-87-4 | |
| Record name | 4-Bromo-2,6-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



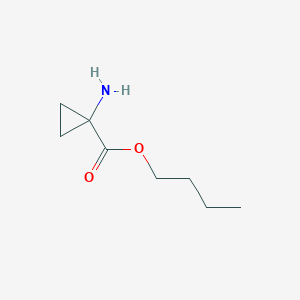
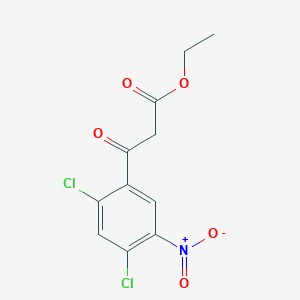
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)
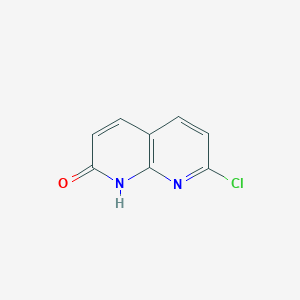
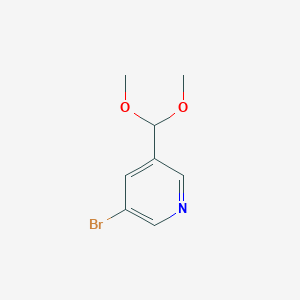
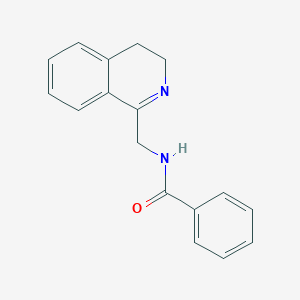
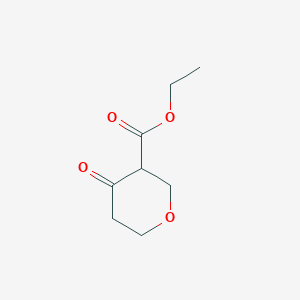
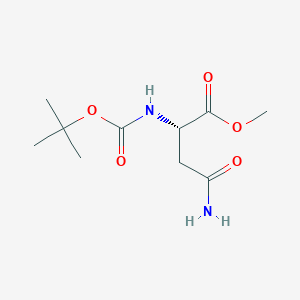
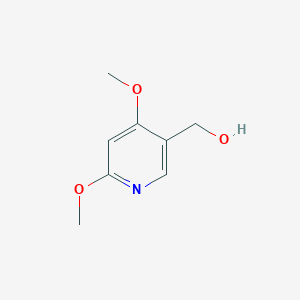
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

